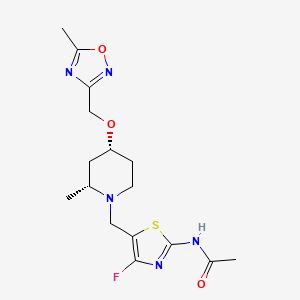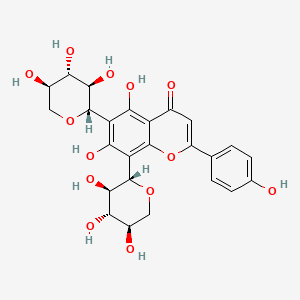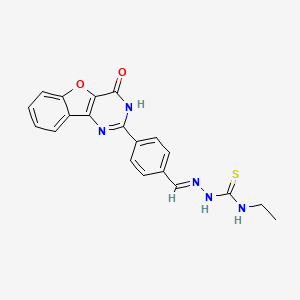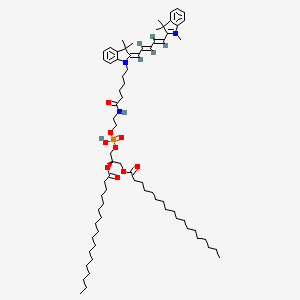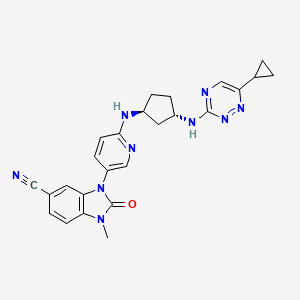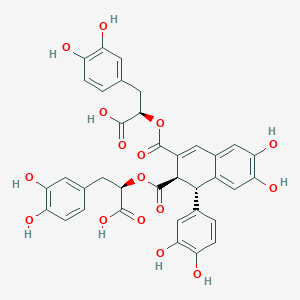
Anticancer agent 200
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anticancer agent 200 is a novel compound that has shown promising results in the treatment of various types of cancer. It is known for its ability to selectively target cancer cells while minimizing damage to healthy cells. This compound has been the subject of extensive research due to its potential to improve cancer treatment outcomes and reduce side effects associated with traditional chemotherapy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 200 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The process typically starts with the preparation of a core structure, followed by the introduction of functional groups that enhance its anticancer properties. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are often employed to achieve the desired quality of the final product.
化学反応の分析
Types of Reactions
Anticancer agent 200 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, enhancing the compound’s anticancer activity.
科学的研究の応用
Anticancer agent 200 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, such as apoptosis and cell cycle regulation.
Medicine: Evaluated in preclinical and clinical trials for its efficacy in treating various cancers, including breast, lung, and colon cancer.
Industry: Utilized in the development of new anticancer drugs and formulations, as well as in the production of diagnostic agents.
作用機序
The mechanism of action of Anticancer agent 200 involves multiple pathways:
Molecular Targets: The compound targets specific proteins and enzymes involved in cancer cell proliferation and survival, such as kinases and topoisomerases.
Pathways Involved: It interferes with key signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways, leading to the inhibition of cell growth and induction of apoptosis.
Effects: The compound induces oxidative stress, DNA damage, and disruption of the cell cycle, ultimately leading to cancer cell death.
類似化合物との比較
Anticancer agent 200 is unique compared to other similar compounds due to its selective targeting and reduced side effects. Similar compounds include:
Paclitaxel: A well-known anticancer agent that stabilizes microtubules and prevents cell division.
Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II.
Cisplatin: A platinum-based compound that forms DNA crosslinks and induces apoptosis.
In comparison, this compound offers improved selectivity and reduced toxicity, making it a promising candidate for further development and clinical use.
特性
分子式 |
C31H22CoN2O8 |
|---|---|
分子量 |
609.4 g/mol |
IUPAC名 |
cobalt;4-hydroxy-3-[(4-methylphenyl)diazenyl]chromen-2-one;3,5,7-trihydroxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C16H12N2O3.C15H10O5.Co/c1-10-6-8-11(9-7-10)17-18-14-15(19)12-4-2-3-5-13(12)21-16(14)20;16-9-6-10(17)12-11(7-9)20-15(14(19)13(12)18)8-4-2-1-3-5-8;/h2-9,19H,1H3;1-7,16-17,19H; |
InChIキー |
SLPQXSPBDVAYQV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N=NC2=C(C3=CC=CC=C3OC2=O)O.C1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O.[Co] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



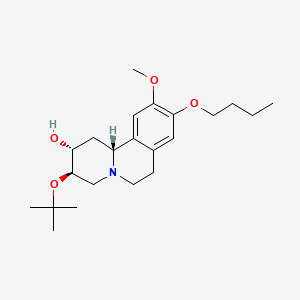
![N-cyclohexylcyclohexanamine;(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B12373068.png)

